Penta-2,4-dienoate

Cycloaddition chemoselectivity Methylenecyclopropane cycloaddition Transition-metal catalysis

Penta-2,4-dienoate (2,4-pentadienoate) is the conjugate base of penta-2,4-dienoic acid, a five‑carbon α,β,γ,δ‑unsaturated monocarboxylate featuring a fully conjugated diene system. With a molecular weight of 97.09 g/mol and an XLogP3-AA value of 1.7, it is a compact, moderately lipophilic anion that serves as a synthetic building block, a biological intermediate in aromatic catabolic pathways, and a substrate for engineered decarboxylases yielding 1,3-butadiene.

Molecular Formula C5H5O2-
Molecular Weight 97.09 g/mol
Cat. No. B1249696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-2,4-dienoate
Molecular FormulaC5H5O2-
Molecular Weight97.09 g/mol
Structural Identifiers
SMILESC=CC=CC(=O)[O-]
InChIInChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/p-1/b4-3+
InChIKeySDVVLIIVFBKBMG-ONEGZZNKSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Penta-2,4-dienoate Procurement Considerations: Chain-Length-Dependent Reactivity Separates This C5 Conjugated Diene Carboxylate from C6 Analogs


Penta-2,4-dienoate (2,4-pentadienoate) is the conjugate base of penta-2,4-dienoic acid, a five‑carbon α,β,γ,δ‑unsaturated monocarboxylate featuring a fully conjugated diene system [1]. With a molecular weight of 97.09 g/mol and an XLogP3-AA value of 1.7, it is a compact, moderately lipophilic anion that serves as a synthetic building block, a biological intermediate in aromatic catabolic pathways, and a substrate for engineered decarboxylases yielding 1,3-butadiene [1][2]. Its C5 chain length and terminal olefin positioning confer electronic and steric properties that cannot be replicated by the more common C6 analogs, a fact that renders generic in‑class substitution scientifically invalid when reaction chemoselectivity, metabolic fate, or product outcome are critical.

Why Penta-2,4-dienoate Cannot Be Replaced by Sorbic Acid, Muconate, or Other In‑Class Conjugated Diene Carboxylates


Conjugated diene carboxylates represent a broad family of compounds that includes sorbic acid (C6), muconic acid (C6 diacid), and various pentadienoic acid isomers. Despite sharing a –CH=CH–CH=CH–COO⁻ motif, the C5 penta-2,4-dienoate skeleton possesses a terminal alkene at C5, as opposed to the methyl‑terminated C6 chain of sorbate or the extended conjugation of muconate [1]. This single‑carbon difference translates into measurable divergences in cycloaddition chemoselectivity, enzymatic decarboxylase substrate acceptance, physicochemical properties including pKa and logP, and biological metabolite profiles [2][3]. Consequently, replacement by a C6 analog without experimental re‑validation risks altered product distributions, different metabolic fates, and inconsistent biological readouts. The quantitative evidence below establishes where penta‑2,4‑dienoate’s performance departs from its closest structural comparators and why informed procurement decisions must be based on chain‑length‑specific data.

Quantitative Evidence Guide: Penta-2,4-dienoate Differentiation Against Closest Analogs


Chemoselectivity in Methylenecyclopropane Cycloaddition: Exclusive [4+3] Adduct Formation by Methyl 2,4-Pentadienoate Contrasts with Mixed [3+2]/[4+3] Products from Dimethyl Muconate

In transition-metal-catalyzed methylenecyclopropane cycloadditions, methyl 2,4-pentadienoate reacts exclusively at the terminal double bond to afford solely the [4+3] cycloadduct in 67% yield, whereas dimethyl (E,E)-muconate—a C6 dienedioate comparator—produces a mixture of [3+2]- and [4+3]-adducts in a 3.8:1 ratio with a combined yield of 95% [1]. The divergent chemoselectivity is attributed to the absence of the electron-withdrawing C1 carboxylate in the pentadienoate system, which alters the electronic bias of the conjugated π-system and redirects the reaction path. This finding demonstrates that the C5 pentadienoate scaffold provides a cleaner product profile when a single [4+3] adduct is desired, avoiding the co‑production of the [3+2] adduct that invariably accompanies muconate-based reactions [1].

Cycloaddition chemoselectivity Methylenecyclopropane cycloaddition Transition-metal catalysis

Decarboxylase Substrate Specificity: Engineered Enzymes Convert Penta-2,4-dienoate to 1,3-Butadiene, a Divergent Outcome from Sorbic Acid Decarboxylation

Recombinant E. coli expressing a 2,4-pentadienoate decarboxylase (FDC1 from S. cerevisiae) converts trans‑2,4‑pentadienoate to 1,3‑butadiene, with headspace accumulation at least 5‑fold greater than that of vector‑only control cultures [1]. In contrast, sorbic acid (C6 2,4‑hexadienoic acid) is decarboxylated by spoilage organisms to 1,3‑pentadiene—a C5 hydrocarbon with different industrial utility [2]. The decarboxylation of penta‑2,4‑dienoate yields 1,3‑butadiene, a high‑volume petrochemical monomer, whereas sorbic acid decarboxylation generates 1,3‑pentadiene, a lower‑value diene. This substrate‑specific difference makes penta‑2,4‑dienoate a privileged intermediate for bio‑based 1,3‑butadiene production pathways that cannot utilize sorbic acid as an equivalent precursor [1][2].

Biocatalysis Decarboxylase engineering Renewable monomer production

HDAC Inhibitory Scaffold Potency: (2E,4E)-5-Arylpenta-2,4-dienoic Acid Hydroxyamides Achieve >10-Fold Gain Over the Enyne Analog Oxamflatin

In a structure–activity study of HDAC inhibitors, (2E,4E)-5-arylpenta-2,4-dienoic acid hydroxyamides—derivatives that retain the penta-2,4-dienoate core—achieved in vitro IC50 values as low as 50 nM against histone deacetylase [1]. Critically, the (E,E)-diene geometry conferred more than a 10‑fold increase in potency compared to oxamflatin, a comparator bearing an enyne linker between the aromatic ring and hydroxamic acid terminus [1]. Variation of the aryl substituent further modulated potency, confirming that the conjugated diene scaffold is a core determinant of target engagement. While this evidence is derived from substituted analogs, it establishes that the penta‑2,4‑dienoate backbone is a privileged pharmacophore for HDAC inhibition, with a defined potency advantage over the enyne‑linked comparator oxamflatin [1].

Histone deacetylase inhibition Anticancer agents Structure-activity relationship

Chain-Length-Dependent Physicochemical Profile: Penta-2,4-dienoate Exhibits a Lower pKa and Distinct LogP Compared to the C6 Analog Sorbic Acid

Penta-2,4-dienoic acid (the conjugate acid form) has a predicted pKa of 4.47 ± 0.10, approximately 0.3 log units lower than the experimentally determined pKa of 4.76 for sorbic acid (2,4-hexadienoic acid) [1]. At physiologically relevant pH values, this pKa difference translates to a higher degree of ionization for penta‑2,4‑dienoate; for example, at pH 5.5 the pentadienoate anion constitutes ~91% of total species compared to ~78% for sorbate [1]. Additionally, the anion XLogP3-AA of 1.7 (PubChem) differs from the estimated logP of ~1.33 for sorbic acid, reflecting the impact of the shorter C5 chain on lipophilicity [2]. These differences have practical implications for extraction efficiency, membrane permeability, and aqueous solubility in both analytical and biological assay contexts.

Physicochemical properties Ionization state Formulation

Toxicological Differentiation: C5-Unsubstituted Penta-2,4-dienoate Lacks the Hepatotoxic Bioactivation Profile of the 2-Propyl Analog

(E)-2-Propyl-2,4-pentadienoic acid (2,4‑diene VPA), a C5‑pentadienoate bearing a 2‑propyl substituent, is an established hepatotoxic metabolite of the anticonvulsant valproic acid; it undergoes glutathione conjugation and glucuronidation, forming reactive intermediates that deplete hepatic GSH and inhibit β‑oxidation enzymes [1]. The unsubstituted parent penta‑2,4‑dienoate, lacking the 2‑propyl group, does not undergo this specific bioactivation pathway and has not been associated with the same hepatotoxic endpoints [1][2]. This structure–toxicity relationship demonstrates that the pentadienoate core itself is not intrinsically hepatotoxic; rather, the 2‑alkyl substitution is the key toxophoric element. For in vitro toxicology studies, this provides a clean baseline scaffold distinct from the valproate metabolite comparator [1].

Metabolic toxicology Valproic acid hepatotoxicity Reactive metabolite screening

Application Scenarios Where Penta-2,4-dienoate Provides Verifiable Advantage Over C6 Analogs


Synthesis of Seven-Membered Carbocycles via Exclusive [4+3] Cycloaddition

Methyl 2,4-pentadienoate reacts with methylenecyclopropane to give exclusively the [4+3] cycloadduct in 67% yield, avoiding the [3+2] co‑product that dimethyl muconate generates (3.8:1 ratio of [3+2]:[4+3]) [1]. This chemoselectivity advantage is directly applicable to synthetic routes targeting substituted cycloheptene or bicyclo[n.3.1]alkanone frameworks where contamination by five‑membered ring byproducts must be minimized. Procurement of the methyl ester of penta‑2,4‑dienoate is therefore indicated when [4+3] cycloaddition is the intended key step, as purification of the muconate‑derived mixture would require additional chromatographic or distillation operations [1].

Microbial Production of Bio-Based 1,3-Butadiene Using Engineered Decarboxylase Pathways

The demonstration that recombinant E. coli expressing FDC1 decarboxylase converts trans‑2,4‑pentadienoate to 1,3‑butadiene with at least 5‑fold enrichment over control establishes a viable biocatalytic route to this critical monomer [1]. Sorbic acid cannot substitute in this pathway, as its decarboxylation yields 1,3‑pentadiene rather than butadiene [2]. Industrial biotechnology groups developing renewable butadiene processes should procure trans‑2,4‑pentadienoate as the pathway intermediate of choice for strain engineering, enzyme characterization, and process scale‑up studies [1][2].

Medicinal Chemistry Optimization of HDAC Inhibitors Based on the Pentadienoate Pharmacophore

Derivatives of (2E,4E)-5-arylpenta-2,4-dienoic acid achieve HDAC IC50 values as low as 50 nM, representing a >10‑fold potency improvement over the enyne‑linked oxamflatin comparator [1]. The penta‑2,4‑dienoate core is therefore a validated starting point for lead optimization campaigns targeting histone deacetylase enzymes in oncology. Procurement of the free acid or ester enables rapid diversification at the C5 aryl position and the carboxyl terminus, allowing medicinal chemists to explore SAR around a scaffold with established potency advantages [1].

Metabolic Toxicology Studies Requiring a Non-Hepatotoxic Pentadienoate Baseline Control

The unsubstituted penta‑2,4‑dienoate lacks the 2‑propyl group that confers hepatotoxicity to the valproic acid metabolite (E)-2‑propyl‑2,4‑pentadienoic acid [1][2]. This structural distinction makes the parent compound an ideal negative control for in vitro reactive metabolite trapping assays, GSH‑depletion experiments, and mitochondrial toxicity profiling. Researchers investigating valproate‑associated hepatotoxicity should procure the unsubstituted C5 pentadienoate alongside the 2‑propyl analog to establish baseline toxicity readouts that are free from substitution‑dependent bioactivation artifacts [1].

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